4-Bromo-2'-iso-propylbenzhydrol
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Overview
Description
4-Bromo-2’-iso-propylbenzhydrol is an organic compound that belongs to the class of benzhydrol derivatives. This compound is characterized by the presence of a bromine atom at the 4-position and an isopropyl group at the 2’-position on the benzhydrol skeleton. It is a white to off-white crystalline solid with a molecular formula of C16H17BrO and a molecular weight of 305.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2’-iso-propylbenzhydrol typically involves the bromination of 2’-iso-propylbenzhydrol. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
In industrial settings, the production of 4-Bromo-2’-iso-propylbenzhydrol may involve continuous flow processes to enhance efficiency and yield. For example, photochemical benzylic bromination using in situ generated bromine (Br2) in a continuous flow reactor has been reported to achieve high throughput and mass efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2’-iso-propylbenzhydrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 4-Bromo-2’-iso-propylbenzophenone.
Reduction: Formation of 2’-iso-propylbenzhydrol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2’-iso-propylbenzhydrol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2’-iso-propylbenzhydrol involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions and as a nucleophile in oxidation-reduction processes. The pathways involved include electrophilic aromatic substitution and nucleophilic addition-elimination mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methoxyphenol
- 2-Isobornyl-4-methyl-6-methoxyphenol
- 2-Isobornyl-4,6-dimethoxyphenol
Uniqueness
4-Bromo-2’-iso-propylbenzhydrol is unique due to the presence of both a bromine atom and an isopropyl group on the benzhydrol skeleton. This combination imparts distinct chemical properties and reactivity patterns compared to other similar compounds. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
(4-bromophenyl)-(2-propan-2-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-11(2)14-5-3-4-6-15(14)16(18)12-7-9-13(17)10-8-12/h3-11,16,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBKBJTUFTUHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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